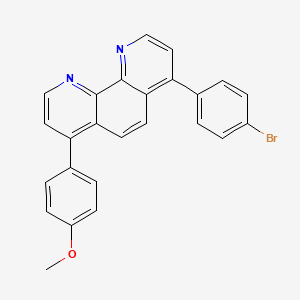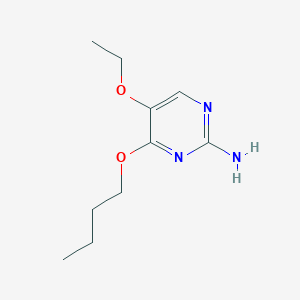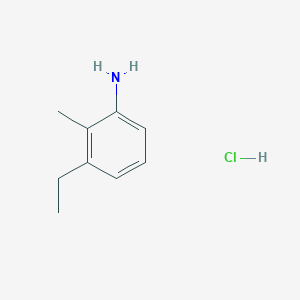
3-Ethyl-2-methylanilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylanilinehydrochloride is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an ethyl group and a methyl group attached to the benzene ring, along with an amino group that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylanilinehydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure selective substitution on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethyl-2-methylanilinehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylanilinehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Ethylanilinehydrochloride: Lacks the methyl group, leading to different chemical properties and reactivity.
2-Methylanilinehydrochloride: Lacks the ethyl group, affecting its steric and electronic properties.
N-Ethyl-2-methylanilinehydrochloride:
Uniqueness: 3-Ethyl-2-methylanilinehydrochloride is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which influences its chemical behavior and potential applications. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various research and industrial purposes.
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
171.67 g/mol |
IUPAC Name |
3-ethyl-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-3-8-5-4-6-9(10)7(8)2;/h4-6H,3,10H2,1-2H3;1H |
InChI Key |
FMEFWHZBWLPUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)

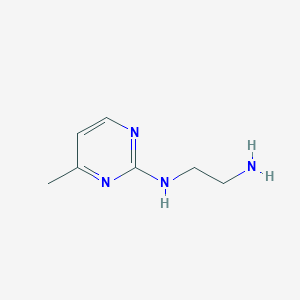
![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
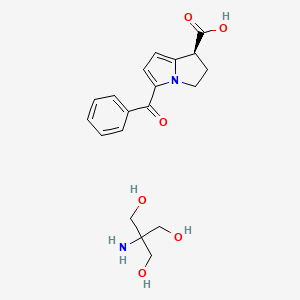
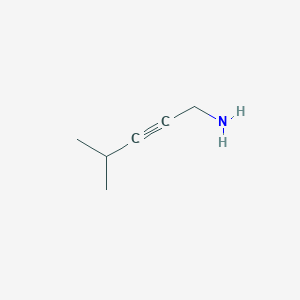
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
